5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Overview
Description
5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a bromine atom, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions.
Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling of the thiazole and thiophene rings: This step involves the reaction of the brominated thiophene with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction reactions: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution reactions: Products include various substituted thiazole-thiophene derivatives.
Oxidation reactions: Products include sulfoxides and sulfones.
Reduction reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antiviral, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide depends on its specific application:
Biological Activity: In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Chemical Reactivity: In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the bromine and thiazole groups, which can activate the thiophene ring towards nucleophilic substitution or electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-bromo-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-bromo-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, thiazole ring, and thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)7(12)11-8-10-3-4-13-8/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSIHSUHJNCUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330376 | |
Record name | 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677600 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313404-40-9 | |
Record name | 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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